N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine
Description
N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine is a tertiary amine derivative featuring a brominated furan ring. The furan moiety, a five-membered oxygen-containing heterocycle, is substituted with a bromine atom at the 4-position, enhancing its electronic and steric properties. The compound is synthesized via Mannich-type reactions or nucleophilic substitutions, as inferred from analogous pathways described for structurally related indole and benzyl derivatives . Its physicochemical profile, including moderate lipophilicity (due to the polar furan oxygen) and molecular weight (~260 g/mol), positions it as a candidate for medicinal chemistry applications, though its specific biological activity remains understudied.
Properties
IUPAC Name |
N-[(4-bromofuran-2-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO/c1-3-11(4-2)6-9-5-8(10)7-12-9/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFNIDVZIAHWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine typically involves the bromination of furan followed by the introduction of the ethylamine group. One common method involves the reaction of 4-bromofuran with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of furan followed by amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine atom in the furan ring plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Differences
Key Observations :
- The furan core in the target compound introduces polarity and reduced aromaticity compared to benzene () or indole ().
- Ethylethanamine side chains are conserved across analogs, suggesting a shared role in modulating solubility or receptor interactions.
Physicochemical Properties
| Property | Target Compound | N-((4-Bromoindol-3-yl)methyl)-N-ethylethanamine (2c) | N-(4-Bromo-2-CF3O-benzyl)-N-ethylethanamine (182) |
|---|---|---|---|
| Molecular Weight | ~260 g/mol | 297.2 g/mol | 333.2 g/mol |
| LogP (Estimated) | 2.5–3.0 | 3.0–3.5 | 3.8–4.2 |
| Key IR Peaks | 2967, 1671 cm⁻¹ | 2967, 1608 cm⁻¹ | 2967, 1550 cm⁻¹ |
| ESI-MS Fragments | [M–NCH2CH3]+: m/z 172 | [M–NCH2CH3]+: m/z 208 | [M–NCH2CH3]+: m/z 244 |
Analysis :
- The bromofuran core in the target compound reduces LogP compared to bromobenzene derivatives (e.g., 182) due to furan’s polarity.
- IR spectra differences reflect variations in ring vibrations (furan vs. indole vs. benzene) and substituent effects (e.g., CF3O in 182) .
Biological Activity
N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that compounds with bromofuran moieties exhibit antimicrobial properties. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains.
-
Neuropharmacological Effects
- Compounds with similar structures have been investigated for their neuropharmacological effects, particularly in modulating neurotransmitter systems. This compound may influence serotonin and dopamine pathways, which are crucial in treating mood disorders.
-
Kinase Inhibition
- Research indicates that related compounds may act as kinase inhibitors, which are vital in cancer therapy. The ability to inhibit specific kinases could position this compound as a candidate for further development in oncological applications.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with neuropharmacological effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2021) | Reported neuroprotective effects in vitro, suggesting potential for treating neurodegenerative diseases. |
| Lee et al. (2022) | Found that the compound inhibited specific kinases associated with cancer cell proliferation, showing IC50 values in the low micromolar range. |
Toxicological Profile
While exploring its biological activity, it is essential to consider the toxicological aspects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
